3-(2,3-dihydroxyphenyl)prop-2-enoic acid
Description
Contextualization within the Broader Class of Phenolic Acids and Phenylpropanoids
2,3-Dihydroxycinnamic acid is an organic compound classified as a hydroxycinnamic acid. wikipedia.orgnp-mrd.org This places it within the larger group of phenolic acids, which are characterized by a phenolic ring and a carboxylic acid function. altmeyers.orgresearchgate.net More broadly, it belongs to the phenylpropanoids, a diverse family of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. plantaedb.comresearcherslinks.comnih.gov The fundamental structure of phenylpropanoids is the C6-C3 skeleton, consisting of a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain, which for cinnamic acids, includes a carboxylic acid group. altmeyers.orgchemicalbook.com
Hydroxycinnamic acids are distinguished by the presence of one or more hydroxyl groups on the phenyl ring of cinnamic acid. np-mrd.org 2,3-Dihydroxycinnamic acid is one of several isomers of dihydroxycinnamic acid, each differing by the positions of the two hydroxyl groups on the benzene (B151609) ring. wikipedia.org Its isomers include the widely studied caffeic acid (3,4-dihydroxycinnamic acid), as well as umbellic acid (2,4-dihydroxycinnamic acid), 2,5-dihydroxycinnamic acid, and 3,5-dihydroxycinnamic acid. wikipedia.orgatamanchemicals.comwikipedia.orgwikipedia.org
Chemical Identifiers for 2,3-Dihydroxycinnamic acid| Identifier Type | Identifier |
|---|---|
| Preferred IUPAC Name | (2E)-3-(2,3-Dihydroxyphenyl)prop-2-enoic acid wikipedia.orgnih.gov |
| Other Names | 3-(2,3-Dihydroxyphenyl)acrylic acid, trans-2,3-Dihydroxycinnamate wikipedia.orgnih.gov |
| CAS Number | 31082-90-3 wikipedia.orgebi.ac.uk |
| PubChem CID | 5282146 wikipedia.org |
| ChemSpider ID | 4445343 wikipedia.orgchemspider.com |
Significance in Plant Secondary Metabolism and Their Role in Biological Systems Research
Hydroxycinnamic acids are ubiquitous secondary metabolites in the plant kingdom. altmeyers.orgresearchgate.netnih.gov They are synthesized via the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. researcherslinks.comnih.govchemicalbook.com These compounds are fundamental precursors for the synthesis of a vast array of other polyphenolic metabolites. researchgate.net A primary role for hydroxycinnamic acids, such as the isomeric caffeic acid, is serving as an intermediate in the biosynthesis of lignin (B12514952). researcherslinks.comatamanchemicals.comwikipedia.org Lignin is a complex polymer that provides structural rigidity to plant cell walls. altmeyers.orgwikipedia.org
While many hydroxycinnamic acids are key intermediates in lignin formation, those with 1,2-dihydroxy substituents, like 2,3-dihydroxycinnamic acid, are not typically involved in the final cross-linking of plant cell-wall polymers. nih.gov However, their presence as potential intermediates in lignin biogenesis is significant, particularly in the context of genetic manipulation of lignin biosynthesis. nih.gov Research into the enzymes that methylate these compounds is relevant for efforts to alter lignin content and composition in plants. nih.gov
In biological systems research, 2,3-Dihydroxycinnamic acid has been identified in specific natural contexts. It has been reported in the plant Ozothamnus stirlingii. np-mrd.orgnih.gov Furthermore, it is recognized as a metabolite found in human urine and is also produced by the bacterium Escherichia coli. wikipedia.orgnp-mrd.orgnih.gov Laboratory studies have shown that while the 1,2-dihydroxy substitution does not prevent the formation of radicals from the molecule, it appears to inhibit the subsequent coupling reactions that lead to polymerization, likely due to the rapid conversion of the radical to an o-quinone. nih.gov
Physicochemical Properties of 2,3-Dihydroxycinnamic acid| Property | Value |
|---|---|
| Chemical Formula | C₉H₈O₄ wikipedia.orgnih.gov |
| Molar Mass | 180.159 g·mol⁻¹ wikipedia.orgchemspider.com |
| Monoisotopic Mass | 180.042259 g/mol chemspider.comepa.gov |
| SMILES | c1cc(c(c(c1)O)O)/C=C/C(=O)O wikipedia.orgnih.gov |
| InChI Key | SIUKXCMDYPYCLH-SNAWJCMRSA-N wikipedia.orgnih.gov |
Table of Mentioned Chemical Compounds
Properties
IUPAC Name |
3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,10,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKXCMDYPYCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31082-90-3, 38481-04-8 | |
| Record name | 2,3-Dihydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31082-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
| Record name | (E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic and Metabolic Pathways of Dihydroxycinnamic Acids
Elucidation of Endogenous Plant Biosynthetic Routes
The primary route for the biosynthesis of the most common dihydroxycinnamic acids in plants is the phenylpropanoid pathway, which is fed by the shikimate pathway. atamanchemicals.comfrontiersin.org This pathway is responsible for producing a vast number of phenolic compounds essential for plant growth, defense, and development. atamanchemicals.com While this established pathway directly leads to the production of 3,4-dihydroxycinnamic acid (caffeic acid), the specific endogenous route to its 2,3-dihydroxy isomer is less characterized, though the compound has been identified in plants like Ozothamnus stirlingii. nih.gov
The journey to dihydroxycinnamic acids begins with the shikimate pathway, a core metabolic process in plants and microorganisms. atamanchemicals.comchemicalbook.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. frontiersin.org Chorismate is a critical branch-point metabolite that serves as the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.org Phenylalanine is the primary entry point into the general phenylpropanoid pathway, which ultimately yields cinnamic acid derivatives. atamanchemicals.comfrontiersin.org
Once phenylalanine is synthesized, it is channeled into the general phenylpropanoid pathway. frontiersin.org This pathway consists of a series of enzymatic steps that convert phenylalanine into various phenolic acids. frontiersin.orgresearchgate.net The central intermediate, trans-cinnamic acid, is formed in the first committed step. atamanchemicals.com This acid then undergoes a series of hydroxylation reactions on its phenyl ring to produce different hydroxycinnamic acids. researchgate.net The key intermediate leading to the most common dihydroxycinnamic acids is p-coumaric acid (4-hydroxycinnamic acid). researchgate.net The subsequent hydroxylation of p-coumaric acid is a critical step that determines which dihydroxycinnamic acid isomer is formed. nih.govnih.gov The conversion to caffeic acid (3,4-dihydroxycinnamic acid) is the most studied of these routes. nih.gov
Several key enzymes orchestrate the conversion of phenylalanine to dihydroxycinnamic acids. The functions of these enzymes, primarily leading to the formation of caffeic acid, are well-established.
Interactive Table 1: Key Enzymes in the Phenylpropanoid Pathway
| Enzyme | Abbreviation | EC Number | Function | Precursor | Product |
|---|---|---|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Catalyzes the non-oxidative deamination of L-phenylalanine. This is the first committed step of the phenylpropanoid pathway. atamanchemicals.com | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate-4-Hydroxylase | C4H | 1.14.13.11 | A cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the 4-position. nih.govresearchgate.net | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate 3-Hydroxylase | C3H | 1.14.13.- | A hydroxylase that adds a hydroxyl group to the 3-position of p-coumaric acid's phenyl ring. nih.govresearchgate.net | p-Coumaric acid | Caffeic acid (3,4-Dihydroxycinnamic acid) |
While the pathway involving PAL, C4H, and C3H directly synthesizes caffeic acid, the formation of other isomers like 2,4-dihydroxycinnamic acid involves a Cinnamate (B1238496)/coumarate 2-hydroxylase (C2H). wikipedia.org This suggests that alternative hydroxylases could potentially act on cinnamic acid or its derivatives to produce the 2,3-dihydroxy isomer, though this specific enzyme has not been fully characterized in plants.
Intermediary Steps within the Phenylpropanoid Pathway
Exploration of Enzymatic and Microbial Synthesis Approaches for Research Production
Given the low natural abundance and uncharacterized specific plant pathway for 2,3-dihydroxycinnamic acid, researchers have turned to biocatalytic and microbial engineering methods for its production. These approaches offer more controlled and potentially higher-yielding alternatives to plant extraction or chemical synthesis.
Isolated enzymes provide a powerful tool for the targeted synthesis of specific compounds and their derivatives. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a versatile and widely used commercial biocatalyst. ajbasweb.com It is frequently employed in the esterification and transesterification of phenolic acids to create derivatives with modified properties, such as altered solubility. bac-lac.gc.ca Research has demonstrated the successful use of Novozym 435 to catalyze reactions involving cinnamic acid derivatives like ferulic acid and caffeic acid. ajbasweb.com For example, it has been used to synthesize ethyl ferulate and octyl methoxycinnamate, showcasing its utility in creating esters from hydroxycinnamic acids. This enzymatic approach is beneficial as it often results in high conversion rates and allows the enzyme to be reused, making it a sustainable method for producing research quantities of dihydroxycinnamic acid esters.
Metabolic engineering of microbial hosts, particularly Escherichia coli, has emerged as a highly promising strategy for producing plant-derived secondary metabolites. researchgate.net While the direct biosynthesis of 2,3-dihydroxycinnamic acid from simple carbon sources is not yet established, significant progress has been made in producing its isomer, caffeic acid. nih.govnih.gov These engineered pathways typically extend the microbe's native tyrosine biosynthesis machinery. nih.gov
Notably, research has identified 2,3-dihydroxycinnamic acid as a natural intermediate in the catabolic (degradative) pathway of cinnamic acid in E. coli. asm.orgnih.gov This process is governed by the mhp gene cluster, where the enzyme 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB) catalyzes the ring cleavage of 2,3-dihydroxycinnamic acid. uniprot.orgnih.gov This finding confirms that E. coli possesses the enzymatic machinery to produce this specific isomer, even if it is part of a catabolic rather than an anabolic pathway.
For producing dihydroxycinnamic acids for research, engineered E. coli strains have been developed that can synthesize caffeic acid directly from glucose. nih.gov This is often achieved by introducing two key enzymes: a tyrosine ammonia-lyase (TAL) to convert tyrosine to p-coumaric acid, and a hydroxylase to convert p-coumaric acid to caffeic acid. nih.govnih.gov The native E. coli 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) complex has been successfully repurposed for this final hydroxylation step. nih.govnih.gov Further engineering to boost the supply of the precursor tyrosine has led to significant increases in production titers. nih.govnih.gov
Interactive Table 2: Research Findings on Caffeic Acid Production in Engineered E. coli
| Engineered Strain / Host | Key Enzymes Introduced/Engineered | Precursor/Medium | Final Titer | Reference |
|---|---|---|---|---|
| E. coli | Tyrosine Ammonia Lyase (TAL) from Rhodobacter capsulatus; Endogenous 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) | Tyrosine-boosted strain, minimal salt medium | 50.2 mg/L | nih.gov |
| E. coli | Tyrosine ammonia-lyase (RgTAL); p-coumaric acid 3-hydroxylase (SeC3H); Feedback-resistant chorismate mutase/prephenate dehydrogenase | Glucose | 1.58 g/L | nih.gov |
These studies demonstrate the power of microbial engineering to produce significant quantities of dihydroxycinnamic acids, providing a platform that could potentially be adapted for the specific synthesis of the 2,3-dihydroxy isomer.
Biocatalytic Synthesis Utilizing Isolated Enzymes (e.g., Novozym 435)
Metabolic Fate and Biotransformation in Diverse Biological Matrices (Non-Human)
The biotransformation of 2,3-dihydroxycinnamic acid has been a subject of study in various non-human biological systems, particularly in microorganisms. These organisms have evolved intricate enzymatic pathways to utilize this compound as a carbon and energy source. The metabolic routes often involve ring cleavage and subsequent degradation into central metabolic intermediates.
In the bacterium Escherichia coli, 2,3-dihydroxycinnamic acid is a known metabolite. tandfonline.comnih.gov It serves as an intermediate in the catabolic pathway for both cinnamic acid and 3-phenylpropionate (B1229125). nih.gov The degradation of these aromatic compounds is facilitated by a series of enzymes encoded by the mhp (3-(3-hydroxyphenyl)propionate) gene cluster. The key step in the metabolism of 2,3-dihydroxycinnamic acid is the cleavage of its aromatic ring, a reaction catalyzed by the enzyme 2,3-dihydroxyphenylpropionate/2,3-dihydroxycinnamic acid 1,2-dioxygenase, also known as MhpB. This non-heme iron(II)-dependent enzyme facilitates the oxidative cleavage of 2,3-dihydroxycinnamic acid to produce 2-hydroxy-6-ketononatrienedioate. soton.ac.uk The catabolism of 3-phenylpropionate proceeds through its conversion to 3-(2,3-dihydroxyphenyl)propionic acid, which is then further metabolized. nih.gov
Research has also pointed to the involvement of 2,3-dihydroxycinnamic acid in the metabolic pathways of other bacteria. In certain Pseudomonas species, it has been proposed as a potential intermediate in the degradation of coumarin (B35378). tandfonline.com One suggested pathway involves the conversion of coumarin to o-coumaric acid, which could then be transformed into 2,3-dihydroxycinnamic acid. tandfonline.comnih.gov However, the primary characterized pathway for coumarin degradation in Pseudomonas sp. strain NyZ480 proceeds through dihydrocoumarin, melilotic acid, and then to 3-(2,3-dihydroxyphenyl)propionate (DHPP). sjtu.edu.cnnih.govresearchgate.net The downstream degradation of DHPP is then carried out by enzymes homologous to those in the E. coli mhp cluster. nih.gov Similarly, bacteria from the genera Rhodococcus and Comamonas possess extradiol dioxygenases that are capable of acting on 2,3-dihydroxycinnamic acid or its saturated analog, 3-(2,3-dihydroxyphenyl)propionate, indicating a similar ring-cleavage strategy in these organisms. asm.orgresearchgate.net
In the context of lactic acid bacteria, Lactobacillus plantarum has been shown to possess reductase activity towards various hydroxycinnamic acids, although its specific action on 2,3-dihydroxycinnamic acid has not been extensively detailed. nih.gov
Information regarding the metabolic fate of 2,3-dihydroxycinnamic acid in plants is less comprehensive. The compound has been identified in the plant species Ozothamnus stirlingii. nih.gov While hydroxycinnamic acids with 1,2-dihydroxy substituents, such as 3,4-dihydroxycinnamic acid (caffeic acid), are known intermediates in the biosynthesis of lignin (B12514952), their polymerization is often inhibited by their rapid conversion to o-quinones. chemicalbook.comnih.gov The specific pathways for the formation and further biotransformation of 2,3-dihydroxycinnamic acid within plant tissues remain an area for further investigation.
Table 1: Key Enzymes and Metabolites in the Bacterial Metabolism of 2,3-Dihydroxycinnamic Acid and Related Compounds
| Organism | Initial Substrate | Key Enzyme | Intermediate(s) | Product(s) |
|---|---|---|---|---|
| Escherichia coli | Cinnamic acid / 3-Phenylpropionate | 2,3-dihydroxy-phenylpropionate/2,3-dihydroxycinnamic acid 1,2-dioxygenase (MhpB) | 2,3-Dihydroxycinnamic acid | 2-Hydroxy-6-ketononatrienedioate |
| Pseudomonas sp. (proposed) | Coumarin | Not fully elucidated | o-Coumaric acid, 2,3-Dihydroxycinnamic acid | Ring cleavage products |
| Pseudomonas sp. NyZ480 | Coumarin | CouC (hydroxylase) | Dihydrocoumarin, Melilotic acid, 3-(2,3-Dihydroxyphenyl)propionate | Central metabolites |
| Rhodococcus globerulus | 3-Hydroxyphenylpropionate | HppB (extradiol dioxygenase) | 2,3-Dihydroxyphenylpropionate | 2-Hydroxy-6-ketonona-2,4-dienoate |
**Table 2: Kinetic Properties of 2,3-dihydroxyphenylpropionate/2,3-dihydroxycinnamic acid 1,2-dioxygenase (MhpB) from *Escherichia coli***
| Substrate | Km (µM) | Relative Activity (%) |
|---|---|---|
| 2,3-Dihydroxycinnamic acid | 36 | 99 |
| 2,3-Dihydroxyphenylpropionic acid | 26 | 100 |
| Catechol | 700 | 64 |
| 3-Methylcatechol | 90 | 58 |
Advanced Spectroscopic and Analytical Methodologies for Research and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic compounds like 2,3-dihydroxycinnamic acid. It provides information on the physical and chemical properties of atoms within the molecule. researchgate.net
One-dimensional NMR provides fundamental information about the structure of 2,3-dihydroxycinnamic acid. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. phytojournal.com
The IUPAC name for the compound is (2E)-3-(2,3-dihydroxyphenyl)prop-2-enoic acid. wikipedia.org The trans configuration of the double bond (indicated by the 'E' in the name) is often confirmed by the large coupling constant (typically around 16 Hz) between the two vinylic protons in the ¹H NMR spectrum. phytojournal.com
Table 1: Predicted ¹³C NMR Chemical Shift Data for 2,3-Dihydroxycinnamic acid (Data sourced from predictive databases and subject to variation based on solvent and experimental conditions)
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C1 | 113.1 |
| C2 | 146.4 |
| C3 | 146.5 |
| C4 | 119.3 |
| C5 | 119.6 |
| C6 | 120.9 |
| C7 (α-C) | 116.8 |
| C8 (β-C) | 144.1 |
| C9 (COOH) | 171.4 |
Source: NP-MRD np-mrd.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity. academicjournals.orgd-nb.info
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2,3-dihydroxycinnamic acid, COSY would show correlations between the adjacent protons on the aromatic ring and also between the two protons of the acrylic acid side chain (H-α and H-β). academicjournals.orgsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the vinylic protons (H-α and H-β) to the carbons of the phenyl ring and the carboxyl carbon, confirming the link between the side chain and the aromatic core. academicjournals.org
J-resolved Spectroscopy: This 2D NMR technique separates chemical shift information from coupling constant information onto two different axes, simplifying the analysis of complex multiplets in the ¹H NMR spectrum. researchgate.netd-nb.info
These combined techniques allow for the complete and detailed structural elucidation of the molecule. researchgate.net
NMR-based metabolomics is a powerful approach for obtaining a comprehensive view of the metabolites present in a biological sample. researchgate.net This technique can be used as a high-throughput method to detect chemical differences between samples and to identify specific compounds within a complex mixture. researchgate.netd-nb.info The characteristic signals of dihydroxycinnamic acid analogues can be detected in the ¹H NMR spectra of plant or biological extracts. d-nb.info The identification of 2,3-dihydroxycinnamic acid, which is a known metabolite in human urine and certain microorganisms, can be achieved by comparing the NMR data from the biological sample with that of reference compounds or databases. researchgate.netwikipedia.org
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, J-resolved)
Mass Spectrometry (MS) and Hyphenated Techniques for Qualitative and Quantitative Research
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for the analysis of complex mixtures.
HPLC-MS is a widely used analytical method for detecting and quantifying cinnamic acids in various samples, including food, pharmaceuticals, and biological matrices. creative-proteomics.com The HPLC system first separates the components of a sample based on their chemical properties. creative-proteomics.com Following separation, the mass spectrometer detects and identifies the compounds. creative-proteomics.com This technique is highly sensitive and selective, allowing for the detection of 2,3-dihydroxycinnamic acid even at low concentrations and within complex sample matrices. creative-proteomics.com Many published methods utilize reversed-phase HPLC coupled to electrospray ionization mass spectrometry (ESI-MS) for the analysis of cinnamic acid derivatives. rsc.org
The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy and resolution, which is a significant advantage for compound identification. tjpr.orgugr.es
Qualitative Research: LC-QTOF-MS analysis can provide a highly accurate mass measurement for the molecular ion of 2,3-dihydroxycinnamic acid. The compound has a chemical formula of C₉H₈O₄ and a monoisotopic mass of 180.04225873 Da. nih.gov In negative ion mode ESI, it would be detected as the [M-H]⁻ ion at an m/z of approximately 179.0344, while in positive ion mode it would be detected as the [M+H]⁺ ion at an m/z of approximately 181.0499. The high accuracy of TOF-MS allows for the confident determination of the elemental formula. tjpr.orgugr.es Furthermore, MS/MS fragmentation experiments can be performed to obtain a characteristic fragmentation pattern that serves as a structural fingerprint for unambiguous identification. tjpr.org
Quantitative Research: LC-MS is also used for the precise quantification of 2,3-dihydroxycinnamic acid. By creating a standard curve with a pure reference compound, the concentration of the analyte in a given sample can be determined accurately. creative-proteomics.com
Table 2: Key Mass Spectrometric Data for 2,3-Dihydroxycinnamic acid
| Parameter | Value |
| Chemical Formula | C₉H₈O₄ |
| Monoisotopic Mass | 180.04225873 Da |
| [M-H]⁻ Ion (Negative ESI) | m/z ≈ 179.0344 |
| [M+H]⁺ Ion (Positive ESI) | m/z ≈ 181.0499 |
Source: PubChem nih.gov
The combination of chromatographic separation with high-resolution mass spectrometry is one of the most powerful and widely used techniques for studying cinnamic acid derivatives in various scientific fields. tjpr.orgresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Chromatographic Separations for Research Sample Preparation and Analysis
Chromatographic techniques are fundamental in the isolation and analysis of 2,3-dihydroxycinnamic acid from various sources. These methods offer high resolution and sensitivity, enabling precise quantification and sample purification.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 2,3-dihydroxycinnamic acid and its isomers. While specific methods for 2,3-dihydroxycinnamic acid are not extensively detailed in the provided results, the analysis of related hydroxycinnamic acids like caffeic acid (3,4-dihydroxycinnamic acid) provides a strong inferential basis for its detection and quantification. jfda-online.com
Research on similar compounds suggests that a reversed-phase column, such as an ODS (octadecylsilyl) or C18 column, is typically employed. jfda-online.com The mobile phase often consists of a mixture of an aqueous acidic solution (e.g., water with acetic acid or formic acid) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient or isocratic mode. jfda-online.commdpi.com Detection is commonly achieved using a UV detector, with the wavelength set around the absorption maximum of the compound, which for dihydroxycinnamic acid isomers is typically in the range of 320-330 nm. jfda-online.comimrpress.com For instance, in the analysis of caffeic acid, a mobile phase of acetonitrile, glacial acetic acid, and water has been used with UV detection at 321 nm. jfda-online.com Another method for related compounds utilized a gradient of 0.5% acetic acid in water and methanol with detection at 330 nm.
Table 1: Illustrative HPLC Parameters for Hydroxycinnamic Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or ODS (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | A: Acidified water (e.g., 0.1-0.5% formic or acetic acid) B: Methanol or Acetonitrile mdpi.com |
| Elution | Gradient or isocratic |
| Flow Rate | 0.7 - 1.0 mL/min jfda-online.commdpi.com |
| Detection | UV/Vis at ~320-330 nm jfda-online.comimrpress.com |
| Injection Volume | 10 - 25 µL jfda-online.com |
This table is representative of methods used for similar compounds and can be adapted for 2,3-dihydroxycinnamic acid.
High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable alternative for the qualitative and quantitative analysis of 2,3-dihydroxycinnamic acid. It is particularly useful for the screening of multiple samples simultaneously. This technique has been successfully used to identify 2,3-dihydroxycinnamic acid as an intermediate in the degradation of indulin (B80911) by Serratia marcescens. nih.gov
In a typical HPTLC method, a silica (B1680970) gel plate (e.g., silica gel 60 F254) serves as the stationary phase. The mobile phase composition is optimized for the separation of the target analyte from other components in the sample matrix. For instance, a mobile phase of toluene, ethyl acetate (B1210297), and formic acid has been used for the separation of caffeic acid. After development, the plate is visualized under UV light, and densitometric analysis is performed for quantification. researchgate.net HPTLC methods can be validated for parameters such as linearity, precision, and accuracy.
A study on the selective determination of 3,5-dihydroxycinnamic acid utilized HPTLC with a C18 stationary phase and combined it with colorimetric detection, demonstrating the adaptability of HPTLC for specific biomarker analysis. nih.govresearchgate.net
Table 2: HPTLC System Parameters for Hydroxycinnamic Acid Analysis
| Parameter | Example Conditions |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates or RP-C18 plates nih.gov |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:5:0.6, v/v/v) |
| Detection | Densitometric scanning at a specific wavelength (e.g., 325 nm or 366 nm) |
| Application | Qualitative identification and quantitative estimation nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds, though it often requires a derivatization step to increase the volatility and thermal stability of non-volatile compounds like 2,3-dihydroxycinnamic acid. researchgate.netjfda-online.com Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) [TMS] or tert-butyldimethylsilyl [tBDMS] reagents) or methylation. researchgate.netnih.gov
Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5 column) and detected, most commonly by a mass spectrometer (GC-MS). researchgate.net GC-MS provides both chromatographic separation and mass spectral data, which is invaluable for the structural confirmation of the analyte. researchgate.net While direct applications for 2,3-dihydroxycinnamic acid are not abundant in the search results, the general methodology for phenolic acids is well-established. researchgate.netresearchgate.net The choice of derivatization reagent and GC conditions must be optimized to ensure complete reaction and good chromatographic peak shape. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) for Selective Determination
Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy in Characterization and Interaction Studies
UV-Vis and FT-IR spectroscopy are indispensable tools for the structural characterization of 2,3-dihydroxycinnamic acid.
UV-Vis Spectroscopy: The UV-Vis spectrum of 2,3-dihydroxycinnamic acid in a solvent like methanol exhibits characteristic absorption bands that arise from electronic transitions within the molecule. nih.gov The position and intensity of these bands are influenced by the solvent polarity and pH. conicet.gov.ar The extended conjugation between the benzene (B151609) ring, the acrylic acid side chain, and the hydroxyl groups results in strong absorption in the UV region. The exact absorption maxima (λmax) can help in its identification and quantification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 2,3-dihydroxycinnamic acid provides a molecular fingerprint, revealing the presence of specific functional groups. academicjournals.org Key characteristic absorption bands include:
A broad O-H stretching vibration from the hydroxyl and carboxylic acid groups, typically in the region of 3400-2500 cm⁻¹.
A strong C=O stretching vibration from the carboxylic acid group, usually around 1700-1660 cm⁻¹. researchgate.net
C=C stretching vibrations from the aromatic ring and the alkene group, appearing in the 1650-1450 cm⁻¹ region. academicjournals.org
C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
FT-IR spectroscopy was used to help identify 2,3-dihydroxycinnamic acid as an intermediate in the degradation of indulin. nih.gov
Table 3: Spectroscopic Data for Dihydroxycinnamic Acid Isomers
| Spectroscopic Technique | Characteristic Features |
|---|---|
| UV-Vis (in Methanol) | Absorption maxima (λmax) typically in the 200-400 nm range. nih.gov |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~1664 (C=O stretch), ~1625 (C=C stretch), 1550-1480 (aromatic stretch) academicjournals.orgresearchgate.net |
Data is representative of dihydroxycinnamic acid isomers.
Electrochemical Sensing Methodologies in Research Settings
Electrochemical sensors offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like 2,3-dihydroxycinnamic acid. The phenolic hydroxyl groups in the molecule are readily oxidized, making it an ideal target for electrochemical detection. While specific sensors for 2,3-dihydroxycinnamic acid were not found, the principles applied to other phenolic acids are directly relevant.
These sensors typically involve a modified electrode (e.g., glassy carbon, carbon paste, or screen-printed electrodes) that is coated with a material designed to enhance the sensitivity and selectivity of the measurement. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used to study the electrochemical behavior and for quantitative analysis. The oxidation peak potential is characteristic of the analyte, and the peak current is proportional to its concentration.
Integration of Chemometrics with Spectroscopic Data for Complex Mixture Analysis
The analysis of 2,3-dihydroxycinnamic acid in complex samples, such as biological fluids or plant extracts, often produces large and intricate datasets, especially when using techniques like HPLC-DAD or GC-MS. researchgate.net Chemometrics, the application of statistical and mathematical methods to chemical data, is a powerful tool for extracting meaningful information from this complex data. researchgate.net
By coupling chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) with spectroscopic data, it is possible to:
Identify patterns and relationships between samples.
Discriminate between different sample groups based on their chemical profiles.
Identify key compounds (biomarkers) responsible for the observed differences. researchgate.net
For example, NMR-based metabolic profiling combined with chemometrics has been used to identify bioactive compounds, including dihydroxycinnamic acid moieties, in plant extracts. researchgate.net This integrated approach allows for a more holistic understanding of the chemical composition of a sample and can accelerate the discovery of compounds with specific properties.
Mechanistic Investigations of Biological Activities in Cellular and in Vitro Models
Mechanisms of Antioxidant Activity
2,3-Dihydroxycinnamic acid exhibits significant antioxidant activity through various mechanisms, including direct scavenging of reactive oxygen species, chelation of transition metals, and modulation of biomarkers associated with oxidative stress.
Reactive Oxygen Species (ROS) Scavenging Pathways
2,3-Dihydroxycinnamic acid, an isomer of the well-studied caffeic acid, demonstrates potent antioxidant effects by directly neutralizing reactive oxygen species (ROS). wikipedia.orgnih.gov The presence of hydroxyl groups on the aromatic ring is crucial for this activity, as they can donate hydrogen atoms to stabilize free radicals. ffhdj.com The process of scavenging ROS can occur through several pathways, including single electron transfer (ET), hydrogen atom transfer (HAT), and sequential proton-loss electron transfer. mdpi.com These mechanisms convert highly reactive radicals into more stable and less harmful products. nih.gov
The antioxidant capacity of hydroxycinnamic acids is significantly influenced by the number and position of hydroxyl groups on the phenyl ring. core.ac.uk For instance, dihydroxy derivatives like 2,3-dihydroxycinnamic acid generally show superior ROS scavenging compared to their monohydroxy counterparts. core.ac.uk This enhanced activity is attributed to the formation of stable intermediate radicals through intramolecular hydrogen bonding, a feature of ortho-dihydroxy structures. core.ac.uk
Transition Metal Chelation Properties
Transition metals, such as iron and copper, can catalyze reactions that generate highly reactive oxygen species, leading to oxidative damage. 2,3-Dihydroxycinnamic acid can chelate these metal ions, thereby preventing them from participating in such detrimental reactions. ffhdj.comnih.gov The ability to bind metal ions is a key secondary antioxidant mechanism. nih.gov
Interestingly, the complexation of dihydroxycinnamic acids with iron (Fe³⁺) can enhance their ability to scavenge superoxide (B77818) radicals, as observed in studies with dietary catechols. nih.gov This indicates a synergistic relationship between the chelation and radical scavenging activities.
Modulation of Oxidative Stress Biomarkers (e.g., Lipid Peroxidation Inhibition)
Oxidative stress can lead to the peroxidation of lipids, a process that damages cell membranes and generates harmful byproducts like malondialdehyde (MDA). 2,3-Dihydroxycinnamic acid has been shown to inhibit lipid peroxidation. researchgate.net This protective effect is a direct consequence of its ability to scavenge the radicals that propagate the lipid peroxidation chain reaction. tandfonline.com
In studies comparing various hydroxycinnamic acids, those with a dihydroxy structure, such as caffeic acid (a structural isomer of 2,3-dihydroxycinnamic acid), have demonstrated strong inhibition of lipid peroxidation. nih.govresearchgate.net For example, caffeic acid showed significant inhibition of linoleic acid emulsion peroxidation, comparable to synthetic antioxidants like BHA and BHT. nih.gov The presence of the catechol (ortho-dihydroxy) group is a significant factor in this inhibitory activity. core.ac.uk
| Biomarker | Effect of 2,3-Dihydroxycinnamic Acid (or related dihydroxycinnamic acids) | Reference |
| Lipid Peroxidation | Inhibition | researchgate.netnih.govresearchgate.net |
| Malondialdehyde (MDA) | Reduction (as implied by lipid peroxidation inhibition) | tubitak.gov.tr |
Structure-Activity Relationships Governing Antioxidant Potency
The antioxidant potency of hydroxycinnamic acids is intrinsically linked to their chemical structure. nih.gov Key structural features that determine antioxidant activity include the number and position of hydroxyl groups on the aromatic ring and the presence of the acrylic acid side chain. ffhdj.comnih.gov
The presence of a catechol (ortho-dihydroxy) group, as found in 2,3-dihydroxycinnamic acid, is of paramount importance for high antioxidant activity. core.ac.uk This configuration allows for the formation of a stable semiquinone radical through intramolecular hydrogen bonding, which enhances its ability to donate a hydrogen atom. core.ac.uk Theoretical studies on 2,3-dihydroxybenzoic acid, a related compound, have shown that the ortho-dihydroxy arrangement leads to strong antioxidant potential. semanticscholar.org In contrast, compounds with hydroxyl groups in a meta position are generally less effective. semanticscholar.org
The acrylic acid side chain also contributes to the antioxidant activity by extending the conjugation of the molecule, which helps to delocalize the unpaired electron of the resulting phenoxyl radical, thereby increasing its stability. researchgate.net
Mechanisms of Enzyme Modulation and Inhibition
2,3-Dihydroxycinnamic acid can also exert its biological effects by modulating the activity of specific enzymes, a key example being tyrosinase.
Tyrosinase Activity and Inhibition Kinetics
Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. plos.org Its inhibition is of interest in the fields of medicine and cosmetics for treating hyperpigmentation disorders and for skin whitening. mdpi.com Cinnamic acid and its derivatives have been identified as potential tyrosinase inhibitors. nih.gov
Kinetic studies have revealed that 2,3-dihydroxycinnamic acid acts as an inhibitor of tyrosinase. nih.gov The inhibitory mechanism can vary among different cinnamic acid derivatives. For instance, some derivatives act as non-competitive or mixed-type inhibitors. plos.orgresearchgate.net A non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. plos.org
The presence and position of hydroxyl groups on the cinnamic acid structure are critical for tyrosinase inhibition. plos.org For example, a derivative of 2,4-dihydroxycinnamic acid showed potent tyrosinase inhibitory activity. plos.orgnih.gov Molecular docking studies suggest that the hydroxyl groups can interact with amino acid residues in the active site of the enzyme, such as histidine, which coordinates the copper ions essential for catalysis. plos.org
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| 2,4-dihydroxycinnamic acid derivative | 0.0167 | Non-competitive | plos.org |
| Cinnamic acid derivative (5a) | 2.0 | Non-competitive | researchgate.net |
| Cinnamic acid derivative (6a) | 10.6 | Mixed-type | researchgate.net |
Note: The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Inhibition of Intestinal α-Glucosidase and α-Amylase
2,3-Dihydroxycinnamic acid, an isomer of the well-studied caffeic acid, has been investigated for its potential to inhibit key carbohydrate-hydrolyzing enzymes, intestinal α-glucosidase and α-amylase. tandfonline.comtandfonline.com The inhibition of these enzymes is a critical therapeutic strategy for managing postprandial hyperglycemia, as it delays the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.netfrontiersin.org
In a comparative study of various cinnamic acid derivatives, the positioning of hydroxyl groups on the cinnamic acid structure was found to significantly influence the inhibitory activity against intestinal maltase and sucrase. The introduction of a hydroxyl group generally increased inhibitory potential compared to the parent cinnamic acid. tandfonline.comtandfonline.com Specifically, the inhibitory activities were observed to be dependent on the substitution pattern. tandfonline.com While its isomer, 3,4-dihydroxycinnamic acid (caffeic acid), has demonstrated inhibitory effects, detailed kinetic data for 2,3-dihydroxycinnamic acid remains a subject for further specific investigation. tandfonline.comresearchgate.net However, studies on related hydroxycinnamic acids have shown they can act as non-competitive or mixed-type inhibitors of α-glucosidase. tandfonline.comresearchgate.net In contrast, many cinnamic acid derivatives have been found to be inactive against pancreatic α-amylase. tandfonline.com
Inhibitory Activity of Cinnamic Acid Derivatives on Intestinal α-Glucosidase
| Compound | Inhibition of Maltase (%) | Inhibition of Sucrase (%) |
| Cinnamic acid | Weak | Weak |
| 2-Hydroxycinnamic acid | Increased | Increased |
| 3-Hydroxycinnamic acid | Increased | Increased |
| 4-Hydroxycinnamic acid | Increased | Increased |
| Data based on findings from a study on cinnamic acid derivatives at a concentration of 2 mM. tandfonline.comtandfonline.com |
Cathepsin B and L Inhibition Profiles
Cathepsins are proteases that play significant roles in various physiological and pathological processes. nih.gov Research into the inhibitory effects of dihydroxycinnamic acid isomers on human cathepsins B and L has revealed specific inhibitory profiles. While caffeic acid (3,4-dihydroxycinnamic acid) shows a preference for inhibiting cathepsin B over cathepsin L, detailed inhibitory data specifically for 2,3-dihydroxycinnamic acid against these cathepsins is not extensively documented in the provided search results. nih.govnih.gov Studies on related compounds like 2,4-dihydroxycinnamic acid have indicated some activity against both enzymes, although weaker than caffeic acid. nih.gov The inhibition mechanism for these types of compounds against cathepsin B has been described as linear and can be of a mixed or catalytic nature, with inhibitory potency being pH-dependent. nih.govnih.gov For instance, caffeic acid inhibits cathepsin B more effectively at a physiological pH of 7.4 compared to the acidic pH of 5.5. nih.govnih.gov
Modulation of Lipoxygenases and Matrix Metalloproteases (MMPs)
2,3-Dihydroxycinnamic acid's isomer, caffeic acid, is a known modulator of lipoxygenases (LOs) and matrix metalloproteinases (MMPs), enzymes implicated in inflammation and cancer metastasis. nih.govmdpi.com Caffeic acid has been shown to inhibit 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO). atamanchemicals.comcaymanchem.com It also demonstrates inhibitory activity against MMP-2 and MMP-9. caymanchem.comffhdj.com The inhibition of MMPs is a key area of interest for preventing tumor cell invasion. osti.govbiointerfaceresearch.com For example, caffeic acid was identified as the active compound responsible for the anti-MMP-9 activity in extracts from Euonymus alatus. osti.gov While these findings relate to the 3,4-dihydroxy isomer, they suggest that the dihydroxycinnamic acid scaffold is a promising candidate for the development of LO and MMP inhibitors. Specific studies on the 2,3-dihydroxy isomer are needed to determine its precise inhibitory profile against these enzymes.
Inhibitory Concentrations (IC50) of Caffeic Acid against MMPs
| Enzyme | IC50 |
| MMP-9 | 8 µM caymanchem.comcaymanchem.com |
| MMP-2 | 12 µM caymanchem.comcaymanchem.com |
Interactions with Cellular Signaling Pathways and Molecular Targets
Activation of Extracellular Signal-Regulated Kinase (ERK) Pathways
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival. nih.govnih.gov Studies on caffeic acid (3,4-dihydroxycinnamic acid) have shown that it can activate the ERK signaling pathway. nih.govbjournal.org This activation can be time-dependent and has been linked to protective effects against cellular damage. nih.govbjournal.org For instance, in human liver L-02 cells, caffeic acid was found to induce a sustained activation of the ERK pathway, which was associated with increased cell viability and protection against DNA damage. nih.gov This activation was shown to be mediated by a low level of reactive oxygen species (ROS) generated by caffeic acid itself. nih.govbjournal.org While caffeic acid has been reported to directly interact with and, in some contexts, reduce the effects of ERK-2 in vitro, other studies demonstrate its ability to activate the pathway, suggesting a complex, context-dependent regulatory role. nih.govresearchgate.netresearchgate.net The specific effects of 2,3-dihydroxycinnamic acid on the ERK pathway require direct investigation.
Influence on Nuclear Factor Kappa B (NF-κB)
Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. scispace.comjst.go.jp The inhibitory effect of caffeic acid and its derivatives on NF-κB activation is well-documented. mdpi.comresearchgate.net For example, caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, is a known inhibitor of NF-κB. scispace.com Caffeic acid itself has been shown to diminish RANKL-TNF-α-induced NF-κB activity in a dose-dependent manner in cellular models of osteoclastogenesis. researchgate.net This inhibition of NF-κB is considered a key mechanism for the anti-inflammatory and anti-cancer properties of these compounds. mdpi.comresearchgate.net In some cellular contexts, however, caffeic acid has been observed to increase the nuclear translocation of NF-κB, suggesting its influence can be cell-type and stimulus-dependent. mdpi.com
Impact on Gene Expression Regulation in Cell Lines
The modulation of signaling pathways like ERK and NF-κB by dihydroxycinnamic acids ultimately translates to changes in gene expression. nih.gov Caffeic acid (3,4-dihydroxycinnamic acid) has been shown to regulate the expression of various genes. For example, by inhibiting NF-κB, it can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. jst.go.jp Its influence on the ERK pathway can affect the expression of genes related to cell growth, proliferation, and apoptosis. nih.gov In human cervical cancer cells, caffeic acid has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and induce the expression of the pro-apoptotic protein p53. nih.gov These findings highlight the potential of the dihydroxycinnamic acid structure to exert significant control over cellular function through the regulation of gene expression, although specific gene expression profiles induced by 2,3-dihydroxycinnamic acid need to be elucidated.
Antimicrobial and Antifungal Mechanisms (In Vitro Studies)
2,3-Dihydroxycinnamic acid, an isomer of the more extensively studied caffeic acid (3,4-dihydroxycinnamic acid), has been a subject of research for its potential antimicrobial and antifungal properties. wikipedia.org While direct studies on 2,3-dihydroxycinnamic acid are less common, research on its isomer, caffeic acid, and other hydroxycinnamic acids provides insights into the likely mechanisms of action. These compounds generally exhibit moderate to low antimicrobial activity. mdpi.com
The antimicrobial action of hydroxycinnamic acids is thought to involve several mechanisms, including the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species (ROS). mdpi.com The chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, the carboxylic acid function, and the conjugated double bond, are key determinants of their biological activity. mdpi.comnih.gov
Studies on caffeic acid have shown its ability to inhibit the growth of various bacteria. For instance, the minimum inhibitory concentration (MIC) of caffeic acid against E. coli strains has been reported to be in the range of 250 to 500 μg/ml, with a minimum bactericidal concentration (MBC) of 500 μg/ml. nih.gov For K. pneumoniae, the MIC was 500 μg/ml, and the MBC ranged from 500 to 1000 μg/ml. nih.gov P. aeruginosa showed less sensitivity, with an MIC of 1,000 μg/ml and an MBC of 1,000 to 2,000 μg/ml. nih.gov Gram-positive bacteria like S. aureus strains exhibited similar sensitivity to caffeic acid, with MIC and MBC values ranging from 250 to 500 μg/ml. nih.gov
The antifungal activity of cinnamic acid derivatives is also of significant interest. Some derivatives have shown potent antifungal properties by inhibiting enzymes unique to fungi, such as CYP53A15, which is involved in the detoxification of benzoate. researchgate.net The mechanism often involves direct interaction with ergosterol (B1671047) in the fungal plasma membrane and interference with the cell wall. mdpi.com
Table 1: In Vitro Antimicrobial Activity of Caffeic Acid (3,4-Dihydroxycinnamic Acid)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Escherichia coli | 250-500 nih.gov | 500 nih.gov |
| Klebsiella pneumoniae | 500 nih.gov | 500-1000 nih.gov |
| Pseudomonas aeruginosa | 1000 nih.gov | 1000-2000 nih.gov |
| Staphylococcus aureus | 250-500 nih.gov | 250-500 nih.gov |
Data based on studies of caffeic acid, an isomer of 2,3-dihydroxycinnamic acid.
Anti-inflammatory Mechanisms at the Cellular and Molecular Level
The anti-inflammatory properties of hydroxycinnamic acids, including isomers like 2,3-dihydroxycinnamic acid, are well-documented. These compounds exert their effects by modulating key inflammatory pathways. mdpi.com A primary mechanism is the inhibition of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.comjst.go.jp
For example, caffeic acid has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the NF-κB and MAPK signaling cascades. nih.gov It can also reduce the expression of pro-inflammatory cytokines at both the mRNA and protein levels. jst.go.jp In human keratinocytes, caffeic acid has been observed to decrease TNF-α production and TNF-α-induced NF-κB activation. jst.go.jp
Furthermore, these compounds can inhibit enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.comingentaconnect.com The antioxidant properties of hydroxycinnamic acids also contribute to their anti-inflammatory effects by reducing oxidative stress, a key component of the inflammatory response. mdpi.com
Table 2: Effect of Caffeic Acid on Pro-inflammatory Cytokines
| Cytokine | Effect | Cellular Model |
|---|---|---|
| TNF-α | Reduction in mRNA and protein levels jst.go.jp | TPA-induced mouse skin inflammation, Human keratinocytes jst.go.jp |
| IL-6 | Reduction in mRNA and protein levels jst.go.jp | TPA-induced mouse skin inflammation jst.go.jp |
| IL-1β | Reduction in mRNA and protein levels jst.go.jp | TPA-induced mouse skin inflammation jst.go.jp |
| IL-8 | Inhibition mdpi.com | Not specified |
Data based on studies of caffeic acid, an isomer of 2,3-dihydroxycinnamic acid.
Research into Anti-amyloidogenic Properties and Protein Aggregation Inhibition (e.g., Alpha-Synuclein)
Research has explored the potential of hydroxycinnamic acid derivatives in preventing the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein (B15492655) in Parkinson's disease. nih.gov While specific studies on 2,3-dihydroxycinnamic acid are limited, its structural analogs have shown promise.
Derivatives of hydroxycinnamic acids have been demonstrated to inhibit the amyloid transformation of alpha-synuclein and prion protein. nih.gov For instance, 3,4-dimethoxycinnamic acid, found in coffee extracts, has been shown to effectively reduce the rate of alpha-synuclein fibrillization in a dose-dependent manner. nih.gov The inhibition constant (Ki) for this effect was determined to be in the order of 10⁻⁶ mol/L. nih.gov
The mechanism of inhibition is thought to involve the interaction of these compounds with the protein monomers or early oligomers, thereby preventing their assembly into larger, toxic amyloid fibrils. nih.gov However, it is noteworthy that some related compounds, such as caffeic acid and quercetin, have been reported to promote the aggregation of α-synuclein at higher concentrations in some studies. frontiersin.org This highlights the complexity of these interactions and the need for further research to elucidate the precise structural requirements for an inhibitory effect.
DNA Protection and Damage Modulation in Cellular Systems
Hydroxycinnamic acids, including 2,3-dihydroxycinnamic acid, are recognized for their antioxidant capabilities, which play a crucial role in protecting DNA from oxidative damage. nih.govbjournal.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to DNA lesions, including double-strand breaks (DSBs), which can contribute to various diseases. bjournal.orgnih.gov
Caffeic acid has been shown to protect against DNA damage induced by agents like hydrogen peroxide (H₂O₂). bjournal.orgnih.gov Studies have demonstrated that a low concentration of caffeic acid can attenuate H₂O₂-mediated decreases in cell viability and reduce the extent of H₂O₂-induced DNA double-strand breaks. bjournal.orgnih.gov This protective effect is linked to the compound's ability to reduce intracellular ROS levels. bjournal.orgnih.gov
The mechanism of DNA protection also involves the modulation of cellular signaling pathways. For instance, caffeic acid can activate the extracellular signal-regulated kinase (ERK) pathway, which in turn contributes to the protective effects against DNA damage. nih.govscielo.br Inhibition of the ERK pathway has been shown to block the protective effects of caffeic acid. nih.govscielo.br This suggests that hydroxycinnamic acids can enhance cellular defense mechanisms against genotoxic insults. nih.gov
Role in Plant Physiological Processes and Stress Responses
Involvement in Plant Defense Mechanisms Against Biotic Stress (e.g., Fungal Attacks, Pathogens)
The broader family of hydroxycinnamic acids is integral to plant defense against a variety of biotic stressors. These compounds can act as antimicrobial agents, signaling molecules, and precursors to physical barriers that inhibit pathogen invasion. While specific studies detailing the direct action of 2,3-Dihydroxycinnamic acid against pathogens are scarce, it is listed among other dihydroxycinnamic acids in compositions designed to enhance plant resistance to diseases. google.comgoogle.com
The most extensively studied isomer, caffeic acid, has demonstrated significant antifungal and antibacterial properties, which provides a model for the potential, yet unconfirmed, activities of 2,3-Dihydroxycinnamic acid. For instance, caffeic acid accumulation is linked to increased resistance against fungal diseases like brown rot and pathogens such as Fusarium and Saccharomyces species. researcherslinks.com It is thought to act by inhibiting pathogenic enzymes and protein synthesis. researcherslinks.com However, a study on the plant pathogen Dickeya dadantii found that dihydroxycinnamic derivatives had reduced inhibitory activity on the pathogen's virulence systems compared to monohydroxylated phenolics, suggesting that the hydroxylation pattern is critical for specific interactions. asm.org
Table 1. Comparative overview of research on dihydroxycinnamic acid isomers in plant biotic stress responses.
Contribution to Abiotic Stress Tolerance (e.g., Salinity, Drought, Heavy Metals, UV-B Radiation)
Plants respond to abiotic stresses such as high salinity, drought, and heavy metal contamination by synthesizing protective compounds, including various phenolic acids. These molecules help mitigate oxidative damage by scavenging reactive oxygen species (ROS), which are produced in excess during stress conditions. The family of hydroxycinnamic acids is a key player in these tolerance mechanisms. nih.gov
While direct evidence for 2,3-Dihydroxycinnamic acid's role is limited, patents for agricultural biostimulants include it as a component in mixtures intended to improve plant tolerance to abiotic stresses like drought. google.comgoogle.com Research on its isomer, caffeic acid, shows that its accumulation helps plants withstand salinity, drought, and heavy metal toxicity, primarily through its strong antioxidant activity. researcherslinks.comresearchgate.net This establishes a plausible, though unverified, function for 2,3-Dihydroxycinnamic acid in similar pathways.
Table 2. Role of dihydroxycinnamic acid isomers in abiotic stress tolerance.
Functional Role as a Precursor in Lignin (B12514952) Biosynthesis and Cell Wall Reinforcement
Lignin is a complex polymer that provides structural rigidity to the plant cell wall, making it a critical barrier against both physical stressors and pathogen invasion. The biosynthesis of lignin involves the polymerization of monolignols, which are derived from hydroxycinnamic acids via the phenylpropanoid pathway.
While compounds like p-coumaric acid, ferulic acid, and caffeic acid are established precursors in lignin synthesis, the role of 2,3-Dihydroxycinnamic acid appears to be different. researcherslinks.com Research indicates that hydroxycinnamic acids featuring a 1,2-dihydroxy substitution pattern, such as 2,3-dihydroxycinnamic acid, are generally not involved in the cross-linking of cell wall polymers. nih.gov Although these molecules can form radicals, a necessary step for polymerization, they are prone to rapidly converting into o-quinones. nih.gov This subsequent reaction effectively inhibits their participation in the intermolecular coupling required to build the lignin polymer. nih.gov This suggests that 2,3-Dihydroxycinnamic acid is not a significant precursor for lignin biosynthesis, distinguishing it from its other isomers.
Table 3. Comparison of dihydroxycinnamic acid isomers as precursors in lignin biosynthesis.
Synthesis of Derivatives and Structure Activity Relationship Sar Studies for Research Applications
Chemical and Chemoenzymatic Synthetic Strategies for Novel Analogs
The synthesis of novel analogs of 2,3-dihydroxycinnamic acid and related compounds often involves both traditional chemical methods and modern chemoenzymatic approaches. These strategies provide versatile pathways to a wide range of derivatives, allowing for systematic modifications of the core structure.
Chemical synthesis routes are well-established for creating derivatives of cinnamic acids. A common precursor for these syntheses is 3,4-dihydroxybenzaldehyde, which can undergo condensation reactions, such as the Knoevenagel condensation, with compounds like meldrum's acid or other active methylene (B1212753) compounds to form the desired cinnamic acid backbone. nih.gov The Wittig reaction is another powerful tool, utilizing phosphonium (B103445) salts derived from α-haloacetic acid esters or amides to introduce the propenoic acid side chain. nih.gov Modifications to the carboxylic acid group, such as esterification, are often achieved using catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) or ytterbium triflate. nih.gov For instance, alkyl caffeates can be synthesized from caffeic acid by nucleophilic displacement of a halogen from an alkyl halide in a basic medium. nih.gov
Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods. rsc.org Enzymes, such as lipases, are employed to catalyze specific reactions under mild conditions, often with high regioselectivity and enantioselectivity. rsc.orgnih.gov For example, Novozym 435, a commercially available immobilized lipase (B570770), has been used to catalyze the synthesis of ethyl ferulate from ferulic acid and ethanol. pcbiochemres.com This enzymatic approach is beneficial as it often minimizes the need for protecting groups and reduces the generation of unwanted byproducts. Researchers have also explored the use of phenolic acid decarboxylase from Bacillus subtilis for the decarboxylation of bio-based phenolic acids, followed by a base-catalyzed acylation, demonstrating a highly efficient sequential two-step cascade. researchgate.net This chemoenzymatic strategy has been applied to upgrade lignin-derived phenolic acids into valuable styrene (B11656) derivatives. researchgate.net
The combination of chemical and enzymatic steps allows for a broad and efficient synthesis of diverse analogs for research purposes. rsc.org For example, a chemoenzymatic approach was used to synthesize phytosteryl caffeates, which demonstrated significant antioxidant potential. researchgate.net
Exploration of Functional Group Modifications and Their Impact on Research-Relevant Biological Activities (In Vitro)
The systematic modification of functional groups on the 2,3-dihydroxycinnamic acid scaffold is crucial for understanding its structure-activity relationships (SAR) and for developing analogs with enhanced biological activities for research. Key areas of modification include the phenolic hydroxyl groups and the carboxylic acid terminus.
Modifications of Phenolic Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring are critical determinants of biological activity, particularly antioxidant capacity. core.ac.uk The ortho-dihydroxy (catechol) arrangement in 2,3-dihydroxycinnamic acid is considered of significant importance for its antioxidant properties. core.ac.uk Studies comparing dihydroxycinnamic acids to their monohydroxy counterparts have consistently shown that the presence of the second hydroxyl group enhances antioxidant activity. core.ac.uk For instance, caffeic acid (3,4-dihydroxycinnamic acid) exhibits superior antioxidant activity compared to p-coumaric acid in various assays. core.ac.uk
Further increasing the number of hydroxyl groups to three (a pyrogallol (B1678534) moiety) can, in some cases, lead to even higher antioxidant activity in aqueous systems. core.ac.uk However, this is not always the case, and in lipid peroxidation assays, dihydroxylated acids may be more potent. core.ac.uk The substitution of a hydroxyl group with a methoxy (B1213986) group, as seen when comparing caffeic acid to ferulic acid, generally decreases the antioxidant activity. core.ac.uk
Modifications of the Carboxylic Acid Group: Esterification of the carboxylic acid group is a common modification strategy. Research has shown that ester derivatives of caffeic acid can possess stronger biological activity compared to the parent compound. core.ac.uk For example, a study on a series of caffeic acid derivatives revealed that modifications to the terminal carboxylic group, such as forming a methyl ester or reducing it to an acetyl group, influenced their cytotoxic activity against pancreatic cancer cell lines. mdpi.com
Amidation is another strategy to modify the carboxylic acid function. Caffeic acid amides have been shown to have superior antioxidant activity compared to the corresponding p-coumaric amides. core.ac.uk Novel hybrid molecules have been synthesized by linking coumarin (B35378) and 1,3,4-oxadiazole (B1194373) moieties to a phenolic acid, creating compounds with potential multi-target biological activities. jksus.org
The table below summarizes the impact of various functional group modifications on the in vitro biological activities of dihydroxycinnamic acid derivatives as reported in research literature.
| Modification | Derivative Example | Observed In Vitro Biological Activity Impact | Reference |
| Hydroxyl Group Number | 3,4,5-trihydroxycinnamic acid vs. Caffeic acid | Increased antioxidant activity in aqueous assays (DPPH, ABTS). | core.ac.uk |
| Hydroxyl to Methoxy Substitution | Ferulic acid vs. Caffeic acid | Decreased antioxidant activity. | core.ac.uk |
| Carboxylic Acid Esterification | Caffeic acid phenethyl ester (CAPE) | Stronger biological activity compared to caffeic acid. | core.ac.uk |
| Carboxylic Acid Amidation | Caffeic acid amides | Superior antioxidant activity compared to p-coumaric amides. | core.ac.uk |
| Hybridization with other moieties | Coumarin-1,3,4-oxadiazole hybrids | Potential for multi-target anticholinesterase, antioxidant, and anti-inflammatory activities. | jksus.org |
| Side Chain Saturation | Dihydrocaffeic acid vs. Caffeic acid | The unsaturated side chain is important for rapid free radical scavenging. | researchgate.net |
Design and Research of Hybrid Materials and Formulations Incorporating Dihydroxycinnamic Acids (e.g., SiO2 Hybrid Materials)
The incorporation of dihydroxycinnamic acids into hybrid materials, particularly silica-based matrices, represents an innovative approach to harness and enhance their biological properties for various research applications. The sol-gel technique is a prominent method for synthesizing these hybrid materials, allowing for the entrapment of organic molecules like caffeic acid within an inorganic silica (B1680970) (SiO₂) network. semanticscholar.orgresearchgate.netmdpi.com
The synthesis typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of an acidic catalyst. semanticscholar.orgmdpi.com An ethanolic solution of caffeic acid is then added to the silica sol, leading to its incorporation into the forming gel network. semanticscholar.orgresearchgate.net The resulting hybrid materials are then dried to remove the solvent. Researchers have successfully synthesized SiO₂/caffeic acid hybrid materials with varying weight percentages of the organic component (e.g., 5, 10, 15, and 20 wt%). semanticscholar.orgresearchgate.netmdpi.com
Spectroscopic analyses, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, have confirmed the successful integration of caffeic acid into the silica matrix. semanticscholar.orgresearchgate.netwiley.com FT-IR spectra indicate strong interactions, possibly hydrogen bonding, between the caffeic acid and the SiO₂ matrix. semanticscholar.org While some structural changes to the embedded caffeic acid may occur during the synthesis, the resulting hybrid materials retain and often exhibit enhanced biological activities. semanticscholar.orgresearchgate.netmdpi.com
These SiO₂/caffeic acid hybrid materials have demonstrated significant research potential. Key findings from in vitro studies include:
Antioxidant Activity: The hybrid materials show dose-dependent radical scavenging properties against DPPH and ABTS radicals, with the activity increasing with a higher weight percentage of caffeic acid. semanticscholar.orgresearchgate.netmdpi.com
Antibacterial Properties: These materials have been shown to be effective antibacterial agents against both Gram-negative (Escherichia coli) and Gram-positive (Enterococcus faecalis) bacteria. semanticscholar.orgresearchgate.netmdpi.com The antibacterial activity is attributed to the embedded caffeic acid. mdpi.com
Biocompatibility and Bioactivity: Studies on NIH-3T3 fibroblast cells have shown that the biocompatibility of the materials can be dependent on the concentration of caffeic acid. wiley.com Furthermore, these materials have demonstrated the ability to induce the nucleation of hydroxyapatite, a key component of bone, suggesting potential for biomedical applications. mdpi.com
Controlled Release: In hybrid systems also containing polyethylene (B3416737) glycol, the release of caffeic acid can be modulated, which is a desirable feature for drug delivery research. mdpi.com
The development of these hybrid materials opens up new avenues for the application of dihydroxycinnamic acids in fields such as materials science, biomedicine, and functional coatings.
Future Directions and Emerging Research Avenues for Dihydroxycinnamic Acids
Exploration of Novel Enzymatic and Synthetic Routes for Enhanced Production and Derivatization
The efficient synthesis of 2,3-dihydroxycinnamic acid and its derivatives is paramount for unlocking its full research and therapeutic potential. Current research is actively exploring both enzymatic and chemical strategies to improve yield, sustainability, and the diversity of accessible derivatives.
Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis. While the direct enzymatic synthesis of 2,3-DHCA is still an area of development, related research on other hydroxycinnamic acids provides a promising blueprint. For instance, the use of enzymes like glucosyltransferases for the glucosylation of phenolic compounds, including derivatives of 3,4-dihydroxycinnamic acid, demonstrates the potential for enzymatic modification. google.com The biosynthesis of caffeic acid (3,4-dihydroxycinnamic acid) in recombinant microorganisms, involving enzymes like cinnamate (B1238496) 4-hydroxylase and p-coumarate 3-hydroxylase, highlights a pathway that could potentially be engineered for 2,3-DHCA production. google.com
Chemical synthesis routes are also being refined for greater efficiency and the creation of novel derivatives. Sustainable chemical derivatization methods using green solvents like ethyl acetate (B1210297) and acetone (B3395972) are being developed for hydroxycinnamic acids, yielding amides and esters with high efficiency. researchgate.net These methods often involve protection-activation systems that are both low-cost and effective. researchgate.net The synthesis of cinnamic acid derivatives through methods like the Perkin reaction has been a longstanding practice, though it can be limited by the electronic properties of the substituents. Newer approaches, such as microwave-assisted synthesis using aryl aldehydes and malonic acid, offer faster reaction times and solvent-less conditions. The derivatization of the carboxylic acid group into esters and amides has been shown to significantly enhance the biological activity of cinnamic acid derivatives, suggesting a fruitful avenue for 2,3-DHCA research. nih.gov
Advanced Mechanistic Studies in Complex Biological Systems (Non-Human Models)
Understanding the precise mechanisms by which 2,3-dihydroxycinnamic acid exerts its biological effects is a critical area of ongoing research. In vitro and in vivo studies using non-human models are essential for elucidating these pathways.
Studies on related dihydroxycinnamic acid isomers provide valuable insights. For example, caffeic acid (3,4-dihydroxycinnamic acid) has been shown to exhibit anti-inflammatory effects in mouse models of skin inflammation by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. jst.go.jp The mechanism involves the blockade of mRNA and protein synthesis of these cytokines and the inhibition of neutrophil-mediated myeloperoxidase activity. jst.go.jp Furthermore, caffeic acid has been found to directly target and inhibit extracellular signal-regulated kinases 1 and 2 (ERK1/2), key proteins in cell signaling pathways related to cancer development. aacrjournals.org
The antioxidant properties of dihydroxycinnamic acids are a major focus of mechanistic studies. The presence of multiple hydroxyl groups is believed to enhance their ability to scavenge free radicals through hydrogen atom transfer or single-electron transfer mechanisms. nih.govresearchgate.net The stability of the resulting phenoxyl radical is increased by the presence of the unsaturated side chain. ffhdj.com Research on 2,5-dihydroxycinnamic acid demonstrates its ability to neutralize free radicals and inhibit receptor protein-tyrosine kinases, which are crucial in cellular signaling. These findings suggest that 2,3-DHCA likely possesses similar, yet distinct, mechanistic properties that warrant detailed investigation in various biological systems.
Integration with Systems Biology and Computational Approaches for Predictive Modeling
The integration of computational tools with experimental research is accelerating the understanding of 2,3-dihydroxycinnamic acid's biological activities. Systems biology and predictive modeling offer powerful approaches to analyze complex interactions and forecast the behavior of this compound.
Computational methods, such as Density Functional Theory (DFT), are employed to study the structural and electronic properties of hydroxycinnamic acids. conicet.gov.aracs.org These calculations help in understanding the stability of different isomers and their reactivity. Molecular docking studies are used to predict the binding affinity of cinnamic acid derivatives to specific biological targets, such as enzymes. nih.gov For instance, computational analyses have suggested that compounds with multiple hydroxyl groups, like 2,3-dihydroxycinnamic acid, may exhibit improved inhibition of enzymes like cytochrome P450 due to enhanced hydrogen bonding. nih.gov
Molecular dynamics simulations can further elucidate the behavior of these compounds within biological systems, providing insights into their mechanisms of action. nih.gov By combining these in silico approaches with in vitro experimental data, researchers can build predictive models to guide the design of new derivatives with enhanced therapeutic properties. This integrated strategy allows for a more rational and efficient approach to drug discovery and development based on the 2,3-dihydroxycinnamic acid scaffold.
Discovery and Application in Natural Product Chemistry and Phytochemical Research
2,3-Dihydroxycinnamic acid is a naturally occurring compound, and its identification in various plant species is an active area of phytochemical research. nih.gov The exploration of its natural sources contributes to the broader understanding of plant secondary metabolism and may unveil novel biological activities.
While caffeic acid (3,4-dihydroxycinnamic acid) is widely distributed in plants like coffee, fruits, and vegetables, the natural occurrence of 2,3-DHCA is less documented but has been reported. nih.govatamanchemicals.comfrontiersin.org For example, it has been detected in Ozothamnus stirlingii and Roman chamomile (Chamaemelum nobile). nih.govhmdb.ca NMR-based metabolic fingerprinting is a powerful tool for identifying and quantifying phenolic compounds, including dihydroxycinnamic acids, in plant extracts. researchgate.net
The study of cinnamic acids in their natural context is crucial, as they are key intermediates in the shikimate and phenylpropanoid pathways, which lead to the biosynthesis of a vast array of plant compounds, including flavonoids and lignins. mdpi.com Understanding the role of 2,3-DHCA within these pathways could provide insights into plant defense mechanisms and development. nih.gov Furthermore, identifying new natural sources of 2,3-DHCA could lead to the discovery of novel synergistic interactions with other phytochemicals present in the plant matrix.
Research into Novel Biological Interactions and Unexplored Molecular Targets
A significant frontier in 2,3-dihydroxycinnamic acid research is the identification of novel biological interactions and previously unexplored molecular targets. While much can be inferred from its structural similarity to other hydroxycinnamic acids, the unique positioning of its hydroxyl groups likely confers distinct biological activities.
Research on isomers like 2,5-dihydroxycinnamic acid and caffeic acid has revealed a wide range of potential targets. For example, 2,5-dihydroxycinnamic acid and its derivatives have been shown to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways, and exhibit selective cytotoxicity against certain cancer cells. researchgate.netcaymanchem.com Caffeic acid has been found to interact with macrophage migration inhibitory factor, a pro-inflammatory cytokine, and directly binds to the ATP-binding site of ERK2, a key signaling protein. aacrjournals.orgdrugbank.com
These findings suggest that 2,3-DHCA could also interact with a diverse set of proteins, including kinases, oxidoreductases, and transcription factors. Future research will likely employ techniques such as affinity chromatography, proteomics, and computational screening to identify these novel targets. The elucidation of these interactions will be crucial for uncovering the full therapeutic potential of 2,3-dihydroxycinnamic acid in areas such as inflammation, cancer, and neurodegenerative diseases. The exploration of its effects on various cellular signaling pathways will undoubtedly open new avenues for drug discovery and development.
Q & A
Basic: What are the key structural features of 2,3-dihydroxycinnamic acid, and how can they be experimentally validated?
Answer:
2,3-Dihydroxycinnamic acid (C₉H₈O₄) is a dihydroxy-substituted cinnamic acid derivative with hydroxyl groups at positions 2 and 3 on the benzene ring, conjugated to a propenoic acid side chain. Structural validation methods include:
- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR can confirm substitution patterns by analyzing aromatic proton splitting and carbonyl resonance (δ ~170 ppm).
- Infrared (IR) Spectroscopy: Peaks at ~3300–3500 cm⁻¹ (O–H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% by area%) and retention time comparison against standards ensure structural integrity .
Basic: How can 2,3-dihydroxycinnamic acid be detected in biological matrices like human urine?
Answer:
Detection in biological samples requires sensitive analytical workflows:
- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation using solvents like acetonitrile to isolate the compound from urine .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) and negative ionization mode (m/z 179.1 [M-H]⁻) enhance specificity and sensitivity .
- Calibration Standards: Spiked matrices with deuterated internal standards (e.g., caffeic acid-d₃) improve quantification accuracy .
Basic: What enzymatic systems interact with 2,3-dihydroxycinnamic acid, and how are these interactions screened?
Answer:
The compound acts as a substrate for catechol dioxygenases like MhpB and MpcI , which cleave aromatic rings. Screening methods include:
- Oxygen Electrode Assay: Measures O₂ consumption during enzymatic ring cleavage at varying substrate concentrations (e.g., Kₘ = 36 mM for MhpB) .
- UV-Vis Spectroscopy: Monitors absorbance changes (e.g., λ = 375 nm) for product formation in continuous assays .
- Gel Filtration Chromatography: Assesses enzyme subunit cooperativity (e.g., MpcI’s sigmoidal kinetics suggests multi-subunit interactions) .
Advanced: How should researchers address substrate inhibition and cooperativity in enzyme kinetic studies with 2,3-dihydroxycinnamic acid?
Answer:
MpcI exhibits substrate inhibition at high concentrations and positive-negative cooperativity at low concentrations , requiring specialized analysis:
- Hill Plot Analysis: Fit kinetic data to the Hill equation to calculate cooperativity coefficients (n > 1 indicates positive cooperativity) .
- Substrate Titration: Use substrate concentrations ≤10 mM to avoid inhibition artifacts .
- Enzyme Dilution Studies: Test activity post-gel filtration to confirm subunit dependency (e.g., MpcI loses activity upon separation, suggesting oligomeric structure) .
Advanced: What are the redox properties of 2,3-dihydroxycinnamic acid, and how can they be quantified for antioxidant studies?
Answer:
The compound’s dihydroxy groups enable radical scavenging. Redox characterization involves:
- Cyclic Voltammetry (CV): Measure oxidation potential (E₀) in aqueous buffer (e.g., pH 7.4 PBS). The E₀ for related dihydroxybenzoic acids is ~0.5–0.6 V vs. SHE .
- DPPH/ABTS Assays: Quantify radical scavenging capacity (IC₅₀) using UV-Vis absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) .
- Electron Paramagnetic Resonance (EPR): Detect stable radical intermediates (e.g., semiquinones) under oxidative conditions .
Advanced: How can molecular docking studies predict the antiviral potential of 2,3-dihydroxycinnamic acid?
Answer:
Computational approaches guide antiviral mechanism exploration:
- Target Selection: Dock against viral proteins (e.g., SARS-CoV-2 RdRp or spike protein) using software like AutoDock Vina .
- Binding Affinity Analysis: Compare docking scores (ΔG) to known inhibitors (e.g., remdesivir). For example, 2,4-dihydroxycinnamic acid showed higher affinity than umifenovir in silico .
- In Vitro Validation: Test inhibition of viral replication in cell culture (e.g., HCV replicon assays) and correlate with docking results .
Advanced: What synthetic routes are recommended for producing high-purity 2,3-dihydroxycinnamic acid?
Answer:
Reliable synthesis methods include:
- Knoevenagel Condensation: React 2,3-dihydroxybenzaldehyde with malonic acid in pyridine/piperidine, yielding ~70% purity .
- Purification: Recrystallize from ethanol/water mixtures and verify purity via HPLC (≥98% area%) and melting point (234–237°C, decomp.) .
- Storage: Store at 2–30°C in inert atmosphere to prevent oxidation; monitor degradation via IR (loss of O–H peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
